3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a methoxy group, a benzothiadiazole moiety, and a naphthamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Attachment of the Naphthamide Group: The benzothiadiazole intermediate is then reacted with 2-naphthoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the naphthamide linkage.
Introduction of the Methoxy Group: Finally, the methoxy group is introduced via methylation using a reagent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide: shares similarities with other naphthamide derivatives and benzothiadiazole-containing compounds.
Naphthamide Derivatives: Compounds like N-(2-naphthyl)-2-naphthamide.
Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-4-carboxylic acid.
Uniqueness
Photophysical Properties: The presence of both methoxy and benzothiadiazole groups imparts unique photophysical properties, making it suitable for applications in fluorescence-based research.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in multiple fields.
Eigenschaften
Molekularformel |
C19H15N3O2S |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-7-8-15-18(22-25-21-15)17(11)20-19(23)14-9-12-5-3-4-6-13(12)10-16(14)24-2/h3-10H,1-2H3,(H,20,23) |
InChI-Schlüssel |
UJUOYRYFKINZLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.